molecular formula C18H32CaN4O9 B14053101 calcium 2,2'-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate

calcium 2,2'-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate

Cat. No.: B14053101
M. Wt: 488.5 g/mol
InChI Key: GCLKDXFGQNCFQW-LIOBNPLQSA-L
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Description

Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is a complex organic compound that features a calcium ion coordinated with a macrocyclic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate typically involves the coordination of calcium ions with the macrocyclic ligand. The ligand is synthesized through a series of organic reactions, including the formation of the tetraazacyclododecane ring and subsequent functionalization with carboxymethyl and trihydroxybutan groups. The final step involves the addition of calcium ions under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand followed by its coordination with calcium ions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the macrocyclic ligand.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate has several scientific research applications:

    Chemistry: The compound is used as a chelating agent in coordination chemistry studies.

    Biology: It is employed in biological research to study calcium ion transport and signaling.

    Medicine: The compound has potential therapeutic applications, including as a drug delivery agent and in imaging techniques.

    Industry: It is used in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate involves the coordination of calcium ions with the macrocyclic ligand. This coordination stabilizes the calcium ion and facilitates its interaction with various molecular targets. The compound can modulate calcium ion transport and signaling pathways, which are crucial for numerous biological processes.

Comparison with Similar Compounds

Similar Compounds

    Calcium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar calcium-binding properties.

    Calcium diethylenetriaminepentaacetate (DTPA): Another chelating agent with a different macrocyclic structure.

    Calcium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA): A compound with a similar macrocyclic ligand but different functional groups.

Uniqueness

Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is unique due to its specific functional groups and the resulting properties

Properties

Molecular Formula

C18H32CaN4O9

Molecular Weight

488.5 g/mol

IUPAC Name

calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3R)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15+;/m1./s1

InChI Key

GCLKDXFGQNCFQW-LIOBNPLQSA-L

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)[C@H](CO)[C@H](CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]

Origin of Product

United States

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